(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride
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Overview
Description
(2,2-Difluorospiro[22]pentan-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H9F2N·HCl It is a spirocyclic amine derivative, characterized by the presence of two fluorine atoms on the spiro[22]pentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride typically involves the difluorination of a spirocyclic precursor. One common method includes the reaction of (2-methylene cyclopropyl) methanol with a difluorinating agent under controlled conditions to yield the desired difluorinated product. The reaction conditions often involve the use of a base and a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. The use of automated systems and optimized reaction conditions can further enhance the production efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure may also contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorospiro[2.2]pentan-1-yl methanamine hydrochloride
- 2,2-Difluorospiro[2.2]pentane derivatives
Uniqueness
(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride is unique due to its specific difluorination pattern and spirocyclic structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential bioactivity .
Properties
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-4(5)2-9;/h4H,1-3,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRLZZMEXVPJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CC2(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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